molecular formula C23H22N2O3 B2414172 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 941982-60-1

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide

Cat. No. B2414172
CAS RN: 941982-60-1
M. Wt: 374.44
InChI Key: IPCQIIXBOAMEMZ-UHFFFAOYSA-N
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Description

“N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide” is a chemical compound. It is related to apixaban, a direct inhibitor of activated factor X (FXa), which is used for the prevention and treatment of various thromboembolic diseases .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, playing a pivotal role in thrombin generation and blood clot formation .

Mode of Action

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, exhibiting competitive inhibition . This interaction results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase-bound FXa activity .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This disruption of the coagulation cascade can have downstream effects on blood clot formation and dissolution.

Pharmacokinetics

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of thrombin generation and, consequently, the inhibition of blood clot formation . This can have significant implications for the prevention and treatment of various thromboembolic diseases .

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-28-21-13-12-17(15-20(21)25-14-5-4-11-22(25)26)24-23(27)19-10-6-8-16-7-2-3-9-18(16)19/h2-3,6-10,12-13,15H,4-5,11,14H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCQIIXBOAMEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide

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